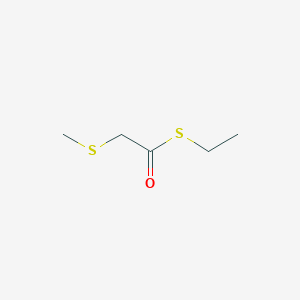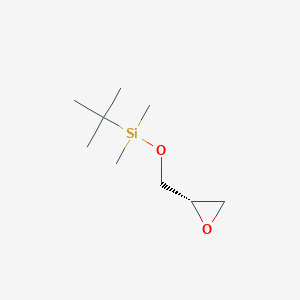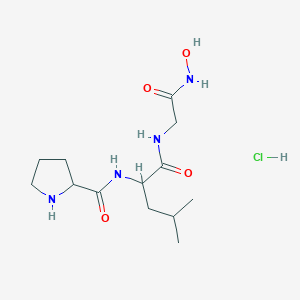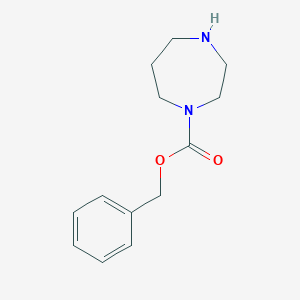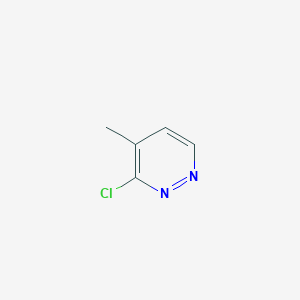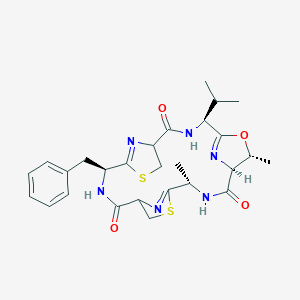
Bistratamide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bistratamide A is a natural product that is isolated from the marine cyanobacterium, Lyngbya majuscula. It is a cyclic peptide that has shown promising results in scientific research applications due to its unique mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
- Bistratamides E-J, discovered in the Philippines ascidian Lissoclinum bistratum, are novel cyclic hexapeptides related to Bistratamide A. Their structures, elucidated through spectral data, showed moderate cytotoxicity in HCT-116 cell line assays, highlighting their potential in cancer research (Perez & Faulkner, 2003).
- A synthesis approach for Bistratamide H was developed using a novel fluorous protecting group, showcasing a method for efficient synthesis of such compounds (Nakamura & Takeuchi, 2006).
Biological Activity and Therapeutic Potential
- Bistratamides M and N, isolated from Lissoclinum bistratum, exhibit moderate cytotoxicity against human tumor cell lines. These findings suggest a potential role for Bistratamide-related compounds in developing cancer therapies (Urda et al., 2017).
- The total synthesis of Bistratamides F-I was achieved, providing a framework for further exploration of these compounds in various scientific applications, especially in drug discovery (You & Kelly, 2005).
Advanced Synthesis Techniques
- Advanced methods in synthesizing macrolactam marine natural products, including Bistratamides, were developed. These methods improve the accessibility and potential modification of such compounds for further research and application (Nakamura & Takeuchi, 2007).
Structural Insights
- The structure of this compound when bound to actin was resolved at a high resolution. This information is crucial for understanding its mechanism of action and potential applications in modulating G-actin polymerization, which is relevant in cancer and cytoskeletal research (Rizvi et al., 2006).
Propiedades
Número CAS |
120853-13-6 |
|---|---|
Fórmula molecular |
C27H34N6O4S2 |
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
(4S,7R,8S,11S,18S)-18-benzyl-7,11-dimethyl-4-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),12(23),19(22)-triene-2,9,16-trione |
InChI |
InChI=1S/C27H34N6O4S2/c1-13(2)20-25-33-21(15(4)37-25)24(36)28-14(3)26-30-18(11-38-26)22(34)29-17(10-16-8-6-5-7-9-16)27-31-19(12-39-27)23(35)32-20/h5-9,13-15,17-21H,10-12H2,1-4H3,(H,28,36)(H,29,34)(H,32,35)/t14-,15+,17-,18?,19?,20-,21-/m0/s1 |
Clave InChI |
WNSIWZVQPOAVNY-XKYJWWAMSA-N |
SMILES isomérico |
C[C@@H]1[C@H]2C(=O)N[C@H](C3=NC(CS3)C(=O)N[C@H](C4=NC(CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)CC5=CC=CC=C5)C |
SMILES |
CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C |
SMILES canónico |
CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=N2)O1)C(C)C)CC5=CC=CC=C5)C |
Sinónimos |
bistratamide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




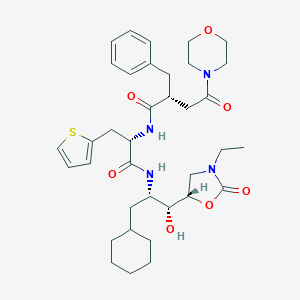
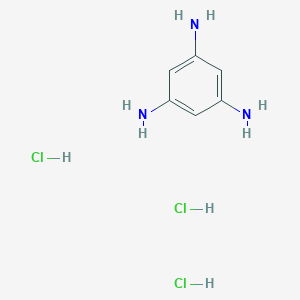

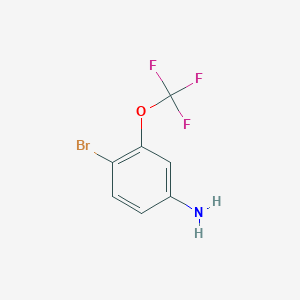
![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)
